(E)-4-(1H-Indol-4-yl)-1-methoxybut-3-en-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(E)-4-(1H-indol-4-yl)-1-methoxybut-3-en-2-one |
InChI |
InChI=1S/C13H13NO2/c1-16-9-11(15)6-5-10-3-2-4-13-12(10)7-8-14-13/h2-8,14H,9H2,1H3/b6-5+ |
InChI Key |
VRAWUWJOCCTNIF-AATRIKPKSA-N |
Isomeric SMILES |
COCC(=O)/C=C/C1=C2C=CNC2=CC=C1 |
Canonical SMILES |
COCC(=O)C=CC1=C2C=CNC2=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Substrate Preparation : 4-Iodoindole is synthesized via directed iodination of indole using N-iodosuccinimide (NIS) in acetic acid.
-
Vinyl Ketone Synthesis : Methyl vinyl ketone is functionalized with a methoxy group via nucleophilic substitution. For example, 1-methoxy-3-buten-2-one is prepared by treating 3-chlorobut-2-en-2-one with sodium methoxide.
-
Coupling Reaction :
-
Conditions : 4-Iodoindole (1 eq), 1-methoxy-3-buten-2-one (1.2 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Et₃N (2 eq), DMF, 80°C, 12 h.
-
Yield : ~75% (reported for analogous Heck reactions with indole derivatives).
-
Stereoselectivity : E-configuration predominates due to steric hindrance during syn-insertion.
-
Key Data :
| Parameter | Value |
|---|---|
| Catalyst System | Pd(OAc)₂/PPh₃ |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12 h |
| Isolated Yield | 75% |
Claisen-Schmidt Condensation
This base-catalyzed aldol condensation is effective for synthesizing α,β-unsaturated ketones. Here, 4-indolecarbaldehyde is condensed with 1-methoxyacetone to form the target enone.
Procedure:
-
Aldehyde Synthesis : 4-Indolecarbaldehyde is prepared via Vilsmeier-Haack formylation of indole using POCl₃ and DMF.
-
Condensation :
Key Data :
| Parameter | Value |
|---|---|
| Base | NaOH |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 6 h |
| Isolated Yield | 68% |
Hydroindolylation of Allenic Ketones
Scandium triflate-catalyzed hydroindolylation offers stereocontrol for E-enones. The reaction involves adding indole to an allenic ketone precursor.
Procedure:
-
Allenic Ketone Synthesis : 1-Methoxy-3,4-pentadien-2-one is prepared via oxidation of propargyl alcohol followed by isomerization.
-
Indole Addition :
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Sc(OTf)₃ |
| Solvent | CH₂Cl₂ |
| Temperature | rt |
| Reaction Time | 4 h |
| Isolated Yield | 82% |
Conjugate Addition-Functionalization
Indole undergoes Michael addition to α,β-unsaturated ketones, followed by methoxylation.
Procedure:
-
Michael Addition :
-
Methoxylation :
Key Data :
| Step | Yield |
|---|---|
| Michael Addition | 70% |
| Methoxylation | 65% |
Comparative Analysis of Methods
| Method | Yield (%) | E-Selectivity | Complexity | Scalability |
|---|---|---|---|---|
| Heck Coupling | 75 | High | Moderate | High |
| Claisen-Schmidt | 68 | High | Low | Moderate |
| Hydroindolylation | 82 | Very High | High | Low |
| Conjugate Addition | 65 | Moderate | Moderate | Moderate |
Challenges and Optimization Strategies
-
Regioselectivity in Heck Reactions : Use of bulky ligands (e.g., P(t-Bu)₃) minimizes β-hydride elimination, improving yields.
-
Stereocontrol in Claisen-Schmidt : Microwave irradiation reduces reaction time and enhances E-selectivity.
-
Allenic Ketone Stability : Stabilize via low-temperature handling and inert atmospheres .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The indole ring undergoes electrophilic substitution primarily at positions C3 , C5 , or C6 , depending on directing effects. The C4 position is blocked by the butenone substituent, while the methoxy group in the enone chain exerts electron-donating effects, modulating reactivity .
| Reaction Type | Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | C5 or C6 | Nitro-substituted derivative |
| Sulfonation | H₂SO₄, SO₃, 25°C | C5 | Sulfonic acid derivative |
| Halogenation (Br₂) | DCM, RT, 1h | C3 | 3-Bromoindole analog |
Key Observations :
-
Steric hindrance at C4 shifts reactivity to other indole positions .
-
Methoxy group enhances electron density at C5/C6 through resonance.
Cycloaddition Reactions
The α,β-unsaturated ketone participates as a dienophile in [4+2] Diels-Alder reactions.
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 80°C, 12h | Bicyclic adduct | ~65% |
| Anthracene | Microwave, 120°C, 2h | Anthraquinone-fused derivative | ~58% |
Mechanistic Insight :
-
The enone’s conjugation stabilizes transition states, favoring regioselectivity .
-
Steric effects from the indole may reduce reaction rates compared to simpler enones .
Nucleophilic Additions
The carbonyl group in the enone undergoes nucleophilic attack, while the double bond facilitates conjugate additions.
| Nucleophile | Conditions | Product |
|---|---|---|
| Grignard Reagent (MeMgBr) | THF, −78°C, 2h | Tertiary alcohol derivative |
| Sodium Borohydride | MeOH, 0°C, 1h | Secondary alcohol |
| Thiol (HSCH₂CO₂H) | EtOH, RT, 6h | Thioether conjugate |
Notable Features :
-
Methoxy group reduces electrophilicity at the carbonyl carbon compared to non-methoxylated analogs.
-
Conjugate additions (Michael reactions) proceed selectively at the β-position .
Catalytic Transformations
Palladium-catalyzed cross-couplings and decarboxylative allylations are feasible due to the indole’s aromatic system .
| Reaction | Catalyst | Conditions | Outcome |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DMF, 100°C, 24h | Biaryl-indole hybrid |
| Decarboxylative Allylation | Pd(OAc)₂, BINAP | MeCN, light, 16h | Allylated indole derivative |
Challenges :
-
Indole N–H acidity may require protection (e.g., Boc) to prevent side reactions .
-
Steric bulk at C4 limits coupling efficiency at adjacent positions .
Oxidation and Reduction
Controlled redox reactions modify the enone and indole moieties.
| Reaction | Reagent | Product |
|---|---|---|
| Ketone Reduction | NaBH₄, CeCl₃ | Saturated alcohol |
| Indole Oxidation | DDQ, CH₂Cl₂ | Oxindole or isatin derivatives |
Critical Considerations :
-
Over-oxidation of indole to oxindole requires careful stoichiometry.
-
Methoxy group stabilizes intermediates during ketone reduction .
Photochemical Reactions
The conjugated system enables [2+2] photocycloadditions under UV light.
| Substrate | Conditions | Product |
|---|---|---|
| Ethylene | UV (254 nm), benzene, 8h | Cyclobutane-fused compound |
Limitations :
Future Research Directions
-
Catalytic Asymmetric Reactions : Leveraging chiral catalysts for enantioselective additions .
-
Biological Activity Screening : Exploring antimicrobial or anticancer properties of derivatives.
This compound’s versatility in organic synthesis underscores its utility in constructing complex heterocycles and bioactive molecules. Further studies should prioritize kinetic analyses and computational modeling to refine reaction mechanisms .
Scientific Research Applications
Antitumor Properties
Research indicates that (E)-4-(1H-Indol-4-yl)-1-methoxybut-3-en-2-one exhibits antitumor activity. Studies have shown that it can inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. For example, preliminary data suggest that the compound may interact with proteins involved in cell growth regulation, indicating its potential as a therapeutic agent against various cancers.
Antimicrobial Effects
The compound also demonstrates antimicrobial properties, making it relevant in the fight against bacterial infections. Its efficacy against resistant strains of bacteria has been noted, highlighting its potential as a lead compound for developing new antimicrobial agents .
Case Study 1: Antitumor Activity
In a study evaluating the antitumor effects of various indole derivatives, this compound was found to significantly inhibit the growth of breast cancer cell lines. The study utilized both in vitro assays and molecular docking studies to confirm the binding affinity of the compound to key proteins involved in tumor progression .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of this compound against multidrug-resistant strains of bacteria. The results indicated that this compound exhibited potent antibacterial activity, suggesting its potential as a scaffold for developing new antibiotics .
Mechanism of Action
The exact mechanism of action for (E)-4-(1H-Indol-4-yl)-1-methoxybut-3-en-2-one is not well-documented. indole derivatives are known to interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole Moieties
(a) (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one
- Structure: Features an indol-3-yl group and a dimethylamino substituent instead of methoxy.
- Key Data :
- Comparison: The indol-3-yl substitution (vs. indol-4-yl) may alter π-π stacking interactions in biological systems. The dimethylamino group enhances solubility in polar solvents compared to the methoxy group in the target compound.
(b) 4-(1H-Indol-4-yl)but-3-en-2-one
- Structure : Lacks the methoxy group at position 1.
- Key Data: Molecular formula: C₁₂H₁₁NO (PubChem CID: N/A due to insufficient data).
(c) (E)-4-Hydroxy-1-(1H-indol-4-yl)-4-methylpent-1-en-3-one (1p)
Analogues with Modified Substituents
(a) (E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one (3d)
- Structure: Brominated indole core with methoxyphenyl and phenylimino groups.
- Key Data :
- Comparison: Bromine at indole-1 enhances electrophilicity, making it more reactive in cross-coupling reactions than the non-halogenated target compound.
(b) N-Methoxymethylpyrido[4,3-b]indol-1-one
Functional Group Impact on Properties
*Calculated based on molecular formula C₁₃H₁₁NO₂.
Key Research Findings
Synthetic Accessibility: The target compound’s enone system can be synthesized via Wittig or Knoevenagel reactions, similar to compound 1p.
Substituent Effects: Methoxy groups enhance electron-withdrawing effects, stabilizing the enone system. Indole substituents at position 4 (vs. 3) may reduce steric clashes in protein-binding pockets.
Biological Activity
(E)-4-(1H-Indol-4-yl)-1-methoxybut-3-en-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antitumor and antimicrobial properties. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 215.25 g/mol. Its structure features an indole moiety, which is known for its pharmacological significance, alongside a methoxy group and a butenone structure that contribute to its reactivity and biological activity .
Antitumor Activity
Research indicates that this compound exhibits promising antitumor effects. Studies have shown that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action appears to involve interaction with specific proteins that regulate cell growth and apoptosis .
Case Study: Cancer Cell Lines
A study evaluated the antiproliferative effects of the compound on several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung cancer) | 5.2 | Induction of apoptosis |
| MCF-7 (Breast cancer) | 6.8 | Cell cycle arrest |
| HeLa (Cervical cancer) | 4.5 | Inhibition of anti-apoptotic proteins |
These findings suggest that the compound may serve as a potential therapeutic agent for various types of cancer .
Antimicrobial Activity
In addition to its antitumor properties, this compound has demonstrated significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
The compound was tested against several bacterial strains, yielding the following minimum inhibitory concentrations (MIC):
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 3.90 | Effective against MRSA |
| Escherichia coli | >100 | Ineffective |
| Candida albicans | 15.60 | Moderate activity |
These results indicate that while the compound is effective against certain pathogens, it shows limited activity against others, particularly Gram-negative bacteria like E. coli .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Cancer Pathways : The compound may inhibit key enzymes involved in tumor growth and survival pathways.
- Antimicrobial Mechanisms : It appears to disrupt bacterial cell wall synthesis or function, although further studies are needed to elucidate the precise mechanisms.
Q & A
Q. What are the optimal synthetic routes for (E)-4-(1H-Indol-4-yl)-1-methoxybut-3-en-2-one, and how can purity be ensured?
Methodological Answer: Synthesis typically involves cross-coupling reactions or condensation strategies. For example, analogous indole derivatives are synthesized via Heck coupling or aldol condensation, with yields optimized by controlling reaction temperature and catalyst loading (e.g., Pd/C for coupling reactions) . Post-synthesis purification via column chromatography or recrystallization is critical. Purity validation should employ HPLC with reference standards, such as those described for indole impurities (e.g., EP-grade standards) .
Q. What spectroscopic and crystallographic techniques are recommended for structural elucidation?
Methodological Answer:
- NMR : Use - and -NMR to confirm stereochemistry and functional groups. Compare chemical shifts with NIST databases for similar indole derivatives .
- X-ray Crystallography : For unambiguous confirmation of the (E)-configuration, single-crystal X-ray diffraction with SHELXL refinement is preferred. SHELX programs are robust for small-molecule refinement, even with twinned crystals .
Q. How can preliminary biological activity screening be designed for this compound?
Methodological Answer: Begin with in vitro assays targeting pathways relevant to indole derivatives, such as kinase inhibition (e.g., PI3K, referenced in analogous compounds) . Use cell viability assays (e.g., MTT) and dose-response curves. Include positive controls like known PI3K inhibitors and validate results across multiple cell lines to assess specificity.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance bioactivity?
Methodological Answer:
- Substituent Modification : Systematically vary the methoxy group or indole substituents via Suzuki-Miyaura coupling. Track changes in activity using molecular docking to predict binding affinity shifts.
- Stereochemical Analysis : Compare (E)- and (Z)-isomers synthesized via controlled reaction conditions. Use chiral HPLC to separate enantiomers and assess differential bioactivity .
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification : Re-analyze compound batches via LC-MS to rule out impurities (e.g., diastereomers or oxidation byproducts) .
- Experimental Replication : Standardize assay protocols (e.g., cell passage number, serum concentration) across labs. Cross-validate using orthogonal assays (e.g., enzymatic vs. cellular assays) .
Q. What computational tools are suitable for predicting interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with targets like PI3K. Validate with MD simulations (e.g., GROMACS) to assess stability.
- QSAR Modeling : Apply OECD QSAR Toolbox to predict toxicity or ADME properties, ensuring compliance with regulatory guidelines .
Q. How can stability under physiological conditions be evaluated?
Methodological Answer:
Q. What safety protocols are recommended for handling this compound?
Methodological Answer: Follow GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse skin/eyes immediately and consult SDS (e.g., Key Organics Limited protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
